3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
Description
Structural Classification of Triazolo[4,3-a]pyridine Scaffolds
The triazolo[4,3-a]pyridine scaffold consists of a triazole ring (positions 1, 2, and 4) fused to a pyridine ring at positions 4 and 3-a, creating a bicyclic system with distinct electronic and steric properties. This fusion pattern governs the molecule’s planarity and hydrogen-bonding capabilities, as demonstrated by crystallographic studies of related derivatives. For instance, 1,2,4-triazolo[4,3-a]pyridin-3-amine crystallizes in a monoclinic system (P2~1~/n space group) with intermolecular N–H⋯N hydrogen bonds stabilizing its lattice.
In 3-(2-fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-amine dihydrochloride , the scaffold is partially saturated (5H,6H,7H,8H), reducing ring aromaticity and enhancing conformational flexibility. The 2-fluorophenyl substituent at position 3 introduces electron-withdrawing effects, which may modulate π-π stacking interactions with biological targets. The primary amine at position 6, protonated as a dihydrochloride salt, improves aqueous solubility and facilitates ionic interactions in physiological environments.
Key Structural Features
- Triazole-Pyridine Fusion : The [4,3-a] junction creates a compact, planar region conducive to binding aromatic residues in enzyme active sites.
- Fluorine Substituent : The 2-fluorophenyl group enhances metabolic stability and influences lipophilicity, as observed in fluorinated triazolopyridines with improved pharmacokinetic profiles.
- Saturation : Partial saturation of the pyridine ring alters electron distribution, potentially reducing off-target interactions.
Historical Evolution of Triazolopyridine-Based Drug Discovery
Triazolopyridines emerged as pharmacophores in the 1960s with the development of trazodone , a serotonin antagonist and reuptake inhibitor (SARI) used for depression. Trazodone’s triazolo[4,3-a]pyridine core demonstrated the scaffold’s compatibility with central nervous system (CNS) targets, spurring interest in structural analogs.
Recent advances have expanded applications into oncology and immunology:
- TDP2 Inhibitors : Triazolopyrimidines and triazolopyridines, such as compound 17z , inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), sensitizing cancer cells to topoisomerase II poisons.
- IDO1 Inhibitors : Derivatives like triazolo[4,3-a]pyridines block indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.
- PROTACs : Triazole-containing proteolysis-targeting chimeras (PROTACs) exploit the scaffold’s rigidity to degrade disease-causing proteins.
The evolution toward 3-(2-fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-amine dihydrochloride reflects trends in optimizing bioavailability and target specificity. Fluorination and amine functionalization align with strategies seen in modern kinase inhibitors and GPCR modulators.
Therapeutic Relevance in Neurological and Oncological Disorders
Neurological Applications
The triazolopyridine scaffold’s ability to cross the blood-brain barrier underpins its utility in neurological disorders. Trazodone’s success as an antidepressant highlights the scaffold’s affinity for serotonin receptors. Newer derivatives, including 3-(2-fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-amine dihydrochloride , may target:
Oncological Applications
In oncology, the compound’s fluorinated aromatic system and amine group position it as a candidate for:
- Enzyme Inhibition : Analogous to TDP2 inhibitors, the fluorophenyl group may intercalate DNA or block enzyme-substrate interactions.
- Immunomodulation : By mimicking IDO1 inhibitors, the scaffold could suppress kynurenine pathway activation, enhancing antitumor immunity.
- Targeted Protein Degradation : The amine linker could be adapted for PROTACs, enabling degradation of oncoproteins like BRD4 or EGFR.
Comparative Analysis of Triazolopyridine Therapeutics
Properties
IUPAC Name |
3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4.2ClH/c13-10-4-2-1-3-9(10)12-16-15-11-6-5-8(14)7-17(11)12;;/h1-4,8H,5-7,14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBKPUCNKGWLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1N)C3=CC=CC=C3F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone This intermediate is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride, to yield the triazolopyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The purification process may involve crystallization, recrystallization, and chromatography techniques to ensure the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted triazolopyridines.
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Research indicates that 3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride exhibits significant antitumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activities against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for developing new antibiotics.
3. Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neuroinflammation and oxidative stress pathways is particularly noteworthy.
4. GPCR Modulation
There is emerging evidence that this compound acts as a modulator of G protein-coupled receptors (GPCRs). This property opens avenues for its use in drug discovery targeting various GPCR-related pathways.
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antitumor activity.
Case Study 2: Antimicrobial Efficacy
A research team investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. These findings suggest its potential as a scaffold for developing new antimicrobial agents.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against Gram-positive/negative bacteria | Microbial Drug Resistance |
| Neuroprotective | Modulation of neuroinflammation | Neuropharmacology Research |
| GPCR Modulation | Interaction with multiple GPCRs | Recent Advances in Pharmacology |
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Triazolopyridine Derivatives
Key Differences and Implications
Substituent Effects
- Fluorophenyl vs. Phenyl: The 2-fluorophenyl group in the target compound increases electronegativity and metabolic stability compared to the non-fluorinated phenyl analogue (CAS 1542793-63-4). This enhances binding to hydrophobic enzyme pockets and reduces oxidative degradation .
- Alkyl vs.
Pharmacological Profiles
- The dihydrochloride salt form of the target compound improves aqueous solubility, critical for oral bioavailability, compared to free base analogues like the phenyl derivative .
- The propylamine-substituted variant (CID 47003546) may exhibit dual functionality as a hydrogen bond donor and cation, making it suitable for ion-channel targets .
Biological Activity
The compound 3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride is a member of the triazolo-pyridine class of compounds. This class has gained significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and additional pharmacological activities.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a triazole ring fused to a pyridine system with a fluorophenyl substituent. The fluorine atom enhances the compound's reactivity and biological activity by influencing electronic properties and molecular interactions.
Anticancer Activity
Research indicates that various derivatives of triazolo-pyridines exhibit significant antiproliferative effects against multiple cancer cell lines. The dihydrochloride form of 3-(2-fluorophenyl)-triazolopyridine has shown promising results in inhibiting the growth of cancer cells such as:
- MCF-7 (breast cancer)
- HePG-2 (liver cancer)
In a study published in Molecules, derivatives similar to this compound exhibited IC50 values ranging from 17.83 μM to 19.73 μM against MCF-7 cells, indicating substantial anticancer potential compared to standard treatments like cisplatin .
| Cell Line | Compound | IC50 Value (μM) | Reference |
|---|---|---|---|
| MCF-7 | 3-(2-fluorophenyl)-triazolopyridine | 17.83 | |
| HePG-2 | Similar derivatives | 19.73 |
Antimicrobial Activity
The antimicrobial properties of triazolo-pyridines have also been explored extensively. The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Notably, derivatives with similar structures have shown high antibacterial activity against pathogens such as:
- Staphylococcus aureus
- Escherichia coli
A study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | Compound Tested | MIC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 3-(2-fluorophenyl)-triazolopyridine | 32 | |
| Escherichia coli | Similar derivatives | 64 |
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, triazolo-pyridine derivatives have been noted for their:
- Anti-inflammatory properties : Certain compounds in this class inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways.
- Antioxidant activity : These compounds can scavenge free radicals and reduce oxidative stress.
Research has shown that some derivatives can significantly lower the production of pro-inflammatory mediators in cellular models .
Case Studies
- Antitumor Activity : In vitro studies using MCF-7 cells demonstrated that the dihydrochloride form of the compound induced apoptosis through mechanisms involving DNA damage and cell cycle arrest.
- Antibacterial Efficacy : A comparative study showed that the compound had a lower MIC than traditional antibiotics against certain resistant strains of bacteria.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
